N-Hydroxy Ticagrelor-d7 is a deuterated derivative of Ticagrelor, an antiplatelet medication primarily used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome or those undergoing percutaneous coronary intervention. The deuteration at the nitrogen position enhances the compound's pharmacokinetic properties and provides a useful tool for research and development in pharmacology and medicinal chemistry.
N-Hydroxy Ticagrelor-d7 is synthesized from Ticagrelor, which is derived from the natural product, the purine derivative, and has been extensively studied for its role in platelet inhibition. The deuterated form is typically produced in specialized laboratories focusing on isotopic labeling for drug development.
N-Hydroxy Ticagrelor-d7 can be classified as a pharmaceutical compound under the category of antiplatelet agents. It is specifically a hydroxylated derivative of a purine-based compound, belonging to the class of cyclopentyltriazolopyrimidine derivatives.
The synthesis of N-Hydroxy Ticagrelor-d7 involves several key steps that incorporate deuterium into the molecular structure. The common methods include:
The synthesis may employ techniques such as:
The molecular formula for N-Hydroxy Ticagrelor-d7 is CHDNO, indicating the presence of seven deuterium atoms within its structure. The compound retains the core structure of Ticagrelor, which features a cyclopentyl group and a triazolopyrimidine moiety.
Key structural data includes:
N-Hydroxy Ticagrelor-d7 can participate in various chemical reactions typical for hydroxylamines, including:
These reactions can be facilitated by catalysts or specific reaction conditions such as temperature and pH adjustments. For example, acylation reactions may require pyridine as a base to neutralize hydrochloric acid generated during the reaction.
N-Hydroxy Ticagrelor-d7 acts as an active metabolite of Ticagrelor, inhibiting platelet aggregation by blocking the adenosine diphosphate receptors on platelets. This inhibition prevents the activation of glycoprotein IIb/IIIa receptors, which are crucial for platelet aggregation.
The mechanism involves:
Studies have shown that N-Hydroxy Ticagrelor-d7 maintains similar pharmacological activity compared to its parent compound, making it valuable for understanding drug metabolism and action.
Relevant analyses often include:
N-Hydroxy Ticagrelor-d7 serves several purposes in scientific research:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2